molecular formula C8H7NO3 B3421024 Piperonaldoxime CAS No. 20747-41-5

Piperonaldoxime

Cat. No.: B3421024
CAS No.: 20747-41-5
M. Wt: 165.15 g/mol
InChI Key: VDAJDWUTRXNYMU-RUDMXATFSA-N
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Description

Significance and Research Context of Oxime Compounds

Oximes, characterized by the C=N-OH functional group, represent a cornerstone in organic chemistry, recognized for their synthetic versatility and diverse biological activities researchgate.netrsc.orgijprajournal.com. These nitrogen-containing motifs are pivotal intermediates in numerous synthetic pathways, enabling the construction of complex molecular architectures researchgate.netijprajournal.com. Their significance spans multiple scientific domains, including medicinal chemistry, where they serve as crucial antidotes for organophosphate poisoning by reactivating acetylcholinesterase nih.gov. Furthermore, oxime derivatives are integral to the development of pharmaceuticals, such as broad-spectrum antibiotics like cephalosporins, and exhibit a range of other pharmacological properties including anti-inflammatory, antioxidant, and anticancer activities researchgate.netrsc.orgnih.gov. In organic synthesis, oximes are valued as protecting groups for carbonyl compounds and as precursors for various nitrogen-containing functionalities such as nitriles, amines, and heterocyclic systems via reactions like the Beckmann rearrangement researchgate.netrsc.orgijprajournal.comnumberanalytics.com. Beyond medicinal and synthetic applications, oximes also find utility in analytical chemistry for analyte recognition and in industrial processes, such as the production of caprolactam for nylon-6 rsc.orgnih.gov. Their inherent reactivity and ease of synthesis from readily available carbonyl compounds underscore their continued importance in chemical research and development researchgate.netrsc.orgijprajournal.comnumberanalytics.com.

Historical Perspectives on Piperonaldoxime (B1588647) in Chemical Literature

The study of oximes dates back to the 19th century with the initial observations by Victor Meyer, establishing oxime formation as a fundamental reaction in organic chemistry numberanalytics.com. This compound, also known by its IUPAC name (NE)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine and CAS number 2089-36-3, has appeared in chemical literature since at least the early 20th century nih.govchemspider.com. Early reports indicate its formation from the hydrolysis of nitrohydroxylaminic acid in 1904 rsc.org. More specific research from the mid-20th century includes studies on the β-elimination reactions of its syn- and anti-acetates acs.orgoup.com. These historical investigations highlight an early engagement with the reactivity and chemical transformations of this compound, laying groundwork for its subsequent exploration.

Scope and Objectives of Advanced Research on this compound

Contemporary research on this compound continues to explore its synthetic utility and potential applications, building upon its established chemical properties. A key area of investigation involves its role as a synthetic precursor. For instance, this compound has been utilized in the regioselective synthesis of isoxazoles through oxidative cycloaddition reactions, yielding specific derivatives with reported melting points and spectral characteristics core.ac.uk. Furthermore, its reactivity has been studied in the context of preparing nitrile oxides, a process involving reaction with chlorine gas to yield intermediate chlorides cdnsciencepub.com.

This compound has also been employed in the synthesis of complex heterocyclic structures, such as isoquinoline (B145761) derivatives, demonstrating its versatility in constructing intricate molecular frameworks researchgate.net. Analytical characterization data, such as gas chromatography-mass spectrometry (GC-MS) fragmentation patterns, are also documented, providing insights into its molecular structure and behavior nih.gov.

The objectives of current research often focus on leveraging this compound's chemical properties for targeted applications. These include its use in drug research, where it has been investigated as a potential agonist and antibacterial agent chembk.com. Additionally, its role as a food additive to impart a spicy flavor is noted chembk.com. The broader significance of the oxime moiety in agrochemical applications, encompassing herbicidal, fungicidal, and insecticidal activities, also suggests potential avenues for this compound derivatives in crop protection nih.gov. The ongoing research aims to further elucidate its reactivity, optimize synthetic routes, and explore novel applications in various chemical and biological fields.

Data Tables

Table 1: Synthesis of an Isoxazole (B147169) Derivative from this compound

Reactant/Conditions Product Yield Melting Point (°C)

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Data for this compound

Ion (m/z) Relative Abundance
165 Top Peak
122 2nd Highest

Compound Name List

this compound

(NE)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine

3,4-Methylenedioxybenzaldoxime

Product 4l

Nitrile oxides

Isoquinoline derivatives

Pralidoxime

Obidoxime

HI-6

Trimedoxime

Methoxime

Cephalosporins

Caprolactam

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-4,10H,5H2/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAJDWUTRXNYMU-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089-36-3, 20747-41-5
Record name Piperonal, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2089-36-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PIPERONAL, SYN -OXIME
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for Piperonaldoxime and Its Derivatives

Classical Synthesis Pathways for Piperonaldoxime (B1588647) Formation

The foundational methods for synthesizing this compound rely on the direct condensation of piperonal (B3395001) with a source of hydroxylamine (B1172632). These approaches, while established, often present limitations in terms of reaction time, solvent usage, and waste generation.

Condensation Reactions with Hydroxylamine

The most common classical route involves the reaction between piperonal and hydroxylamine hydrochloride. This reaction proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon of piperonal, followed by the elimination of a water molecule to form the characteristic C=N-OH oxime functional group. scribd.comresearchgate.netacs.orgresearchgate.netmdpi.comejcmpr.com

Typical reaction conditions involve dissolving piperonal and hydroxylamine hydrochloride in a polar solvent, such as ethanol (B145695) or methanol (B129727), and often include a base to neutralize the hydrochloric acid liberated during the reaction. Common bases employed are pyridine, sodium hydroxide (B78521) (NaOH), or potassium carbonate (K2CO3). The mixture is typically heated under reflux for several hours to ensure complete conversion. researchgate.netresearchgate.netnih.govarpgweb.com For instance, a classic procedure might involve refluxing piperonal with hydroxylamine hydrochloride in ethanol in the presence of pyridine. researchgate.netnih.gov Variations include using sodium acetate (B1210297) or NaOH in aqueous solutions. ejcmpr.com

While effective, these classical methods can be time-consuming and may involve the use of hazardous solvents like pyridine, which also necessitates specific removal steps. nih.gov The direct conversion of piperonal to piperonylonitrile, with this compound as a transient intermediate that rapidly dehydrates, has also been described under these conditions. scribd.comacs.org

Alternative Synthetic Routes to the Oxime Moiety

Within the classical framework, alternative synthetic routes often involve modifications to reaction conditions, catalysts, or solvent systems to enhance efficiency or mitigate some of the drawbacks.

One approach involves the use of ammonium (B1175870) acetate and glacial acetic acid as a reaction medium and catalyst system alongside hydroxylamine and piperonal, which can sometimes lead directly to nitrile products via the oxime intermediate. researchgate.net Other general methods for oxime synthesis that could be applied to piperonal include the use of catalysts such as formic acid, pyridine-chloroform mixtures, or solid-supported acidic resins like DOWEX(R) 50WX4. researchgate.net Furthermore, employing aqueous biphasic systems or solvent mixtures containing ionic liquids and water are considered alternatives to purely organic solvent-based reactions. nih.gov

Modern Advances in this compound Synthesis

Contemporary research in this compound synthesis has been driven by the principles of green chemistry and the demand for more efficient and selective methodologies. This includes the development of catalytic systems and strategies for stereochemical control.

Catalytic Approaches in Oxime Synthesisnih.govscribd.com

Modern synthetic strategies extensively utilize catalysts to accelerate the condensation reaction, often under milder conditions and with improved yields.

Heterogeneous Catalysis and Solvent-Free Conditions: A significant trend is the use of heterogeneous catalysts, frequently in solvent-free or reduced-solvent environments, aligning with green chemistry objectives.

Bismuth(III) oxide (Bi2O3) has emerged as an effective and environmentally benign catalyst for the rapid synthesis of oximes via mechanochemical grinding at room temperature, yielding excellent product yields with minimal waste. nih.govresearchgate.net

Zinc oxide (ZnO) has also been employed as a catalyst in solvent-free conditions, facilitating oxime formation at moderate temperatures. nih.gov

Other solid catalysts, including basic alumina (B75360), calcium oxide (CaO), and titanium dioxide supported on sulfate (B86663) (TiO2/(SO42-)), have shown efficacy, sometimes in combination with microwave irradiation to expedite the reaction. researchgate.netnih.gov

Chemically treated eggshell waste has been repurposed as an eco-friendly heterogeneous catalyst, enabling the synthesis of oximes in good to excellent yields under solvent-free conditions and demonstrating reusability. researchgate.net

Other Catalytic Systems:

Potassium carbonate (K2CO3) has been utilized as a catalyst in methanol for the efficient synthesis of oximes. researchgate.netajphs.com

Iron-catalyzed methods, particularly those involving visible light and aerobic oxidation, have also been developed for oxime formation. organic-chemistry.org

While not directly synthesizing this compound, research into indium and zinc catalyzed rearrangements of aldoximes highlights catalytic transformations involving the oxime moiety. core.ac.uk

Stereoselective Synthesis of this compound and its Analoguesresearchgate.netacs.org

This compound, being an aldoxime, can exist as geometric isomers, specifically syn (Z) and anti (E) configurations, based on the relative positions of the hydroxyl group and the aldehyde substituent. The development of methods to selectively produce one isomer over the other is an active area of research.

Classical condensation reactions often result in a mixture of syn and anti isomers, with the ratio being influenced by the steric and electronic properties of the carbonyl compound and the reaction conditions. researchgate.netarpgweb.com For instance, studies using certain heterogeneous catalysts have reported Z/E ratios ranging from 86:14 to 90:10 for oximes, indicating a degree of stereoselectivity. researchgate.net

Modern research is exploring various strategies to achieve higher stereoselectivity. This includes the design of specific catalysts, the use of directing groups, and the development of reactions that inherently favor the formation of a particular isomer. acs.orgccspublishing.org.cnresearchgate.netpku.edu.cn For example, research on ketoximes has demonstrated the utility of stereospecific 1,4-metallate shifts from oxime chlorides, enabling the synthesis of single-geometry ketoximes and even the thermodynamically less stable Z-isomers. researchgate.net Furthermore, studies on this compound acetates have indicated that the syn and anti isomers exhibit differential reactivity under basic conditions, with the anti isomer reacting more rapidly, suggesting potential differences in their formation or stability. oup.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is a paramount consideration in the development of modern synthetic routes for this compound.

Solvent Reduction and Elimination: A key focus is minimizing or eliminating the use of volatile organic solvents. This is achieved through solvent-free reactions, often employing mechanochemical grinding or solid catalysts, which significantly reduces solvent waste and associated environmental hazards. researchgate.netnih.govresearchgate.net Catalysts such as Bi2O3 and ZnO are particularly well-suited for these solvent-free approaches. nih.govresearchgate.net When solvents are necessary, greener alternatives like water or aqueous mixtures, sometimes incorporating ionic liquids, are preferred. nih.govorganic-chemistry.orgijprajournal.com

Use of Eco-Friendly Catalysts: The development and utilization of catalysts derived from renewable resources or waste materials, such as chemically treated eggshell waste, represent a significant advancement in sustainability. researchgate.net Similarly, the application of natural acids extracted from plant sources (e.g., Vitis lanata, Mangifera indica, Citrus limetta) as catalysts for oxime formation offers an environmentally benign alternative. ijprajournal.com

Compound List

this compound

Piperonal (3,4-methylenedioxybenzaldehyde)

Hydroxylamine hydrochloride

Pyridine

Ethanol

Methanol

Sodium hydroxide (NaOH)

Potassium carbonate (K2CO3)

Ammonium acetate

Glacial acetic acid

Bi2O3 (Bismuth(III) oxide)

ZnO (Zinc oxide)

Basic alumina

CaO (Calcium oxide)

TiO2/(SO42-) (Titanium dioxide supported on sulfate)

Chemically Treated Eggshell Waste

Vitis lanata extract

Mangifera indica aqueous extract

Citrus limetta fruit juice

N,N′,N″-trihydroxyisocyanuric acid

Iron catalysts

Indium catalysts

Zinc catalysts

Piperonylonitrile

Preparation of Structurally Diverse this compound Derivatives

The synthesis of this compound derivatives often involves modifying the existing functional groups or utilizing the molecule in cyclization reactions to construct new heterocyclic systems.

Strategies for Functionalization of the Piperonal Moiety

Functionalization strategies for this compound primarily involve reactions that transform the oxime group or utilize it as a reactive handle for further elaboration. These methods aim to create new chemical entities with potentially altered properties.

One significant transformation involves the conversion of this compound to piperonylonitrile. This reaction typically proceeds with high yields, suggesting efficient conversion of the oxime functionality to a nitrile group, likely through oxidative or dehydrative processes dss.go.th.

Another important synthetic route leverages this compound as a precursor for heterocyclic compounds, notably isoxazoles. This is achieved through the generation of nitrile oxides from this compound, followed by a 1,3-dipolar cycloaddition reaction with unsaturated substrates. For instance, the use of hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent) or iodobenzene (B50100) diacetate (PhI(OAc)₂), in dichloromethane (B109758) at room temperature facilitates the formation of nitrile oxides, which then react with alkenes or alkynes to yield substituted isoxazoles. A specific example demonstrates the conversion of this compound using PhI(OAc)₂ (1.6 equivalents) in CH₂Cl₂ at 0 °C to room temperature for 1-1.5 hours, yielding the corresponding isoxazole (B147169) derivative in 83% yield core.ac.uk.

Furthermore, derivatives of this compound, such as its acetates, can undergo β-elimination reactions. Treatment of syn- and anti-piperonaldoxime acetates with potassium amide in liquid ammonia (B1221849) has been reported to lead to elimination products, showcasing a method for modifying the structure through the removal of specific groups acs.org.

Table 1: Selected Functionalization Reactions of this compound

Reaction Type / ProductStarting MaterialKey Reagent(s)Typical ConditionsReported YieldCitation
Nitrile FormationThis compoundOxidizing/Dehydrating Agent (implied)Not specifiedHigh dss.go.th
Isoxazole FormationThis compoundPhI(OAc)₂ (1.6 equiv)CH₂Cl₂, 0 °C to rt, 1-1.5 h83% core.ac.uk
β-EliminationThis compound AcetatesKNH₂ in liq. NH₃Not specifiedN/A acs.org

Synthesis of Conjugates and Probes Incorporating this compound

The development of molecular probes and conjugates for various applications, including bioimaging and targeted drug delivery, is a significant area of chemical research. While general strategies for creating such molecules are well-established, the specific incorporation of the this compound moiety into these systems is not extensively documented in the provided literature.

Research in fluorescent probes and bioimaging often involves designing molecules that can selectively detect biological analytes or report on cellular processes rsc.orgresearchfeatures.comnih.govnjit.edunih.gov. Similarly, antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) utilize targeting moieties (antibodies or peptides) linked to cytotoxic payloads to achieve targeted therapy nih.govnih.govpromega.comwikipedia.org. However, the reviewed literature does not provide specific examples or methodologies for synthesizing conjugates or probes where this compound itself serves as a key structural component or functional tag. While this compound is available as a chemical product , its direct application in the synthesis of such advanced molecular constructs for bioimaging or drug delivery remains an area that may warrant further investigation.

Compound Name List:

this compound

Piperonal

3,4-methylenedioxybenzaldehyde

Piperonylonitrile

Isoxazole

this compound Acetates

Mechanistic Investigations of Piperonaldoxime Reactions

Elucidation of Reaction Mechanisms for Oxime Formation and Transformation

The formation and transformation of oximes, including piperonaldoxime (B1588647), involve a series of steps that can be dissected through experimental observation and analysis.

Kinetic Studies of Oxime Reactivity

Kinetic studies are fundamental to understanding the rates and pathways of chemical reactions. For oxime formation, the general mechanism involves the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of water numberanalytics.com. This reaction is typically acid-catalyzed, with the reaction rate being influenced by factors such as pH, reactant concentrations, and the presence of catalysts numberanalytics.com. While specific kinetic data for this compound are not extensively detailed in the provided search results, general principles of oxime formation suggest that the rate of this compound formation from piperonal (B3395001) and hydroxylamine would follow similar trends.

Transformations of oximes can also be studied kinetically. For instance, studies on related compounds indicate that syn- and anti-piperonaldoxime acetates undergo β-elimination under basic conditions to produce nitriles, with the trans-β-elimination from the anti-acetate proceeding faster than the cis-β-elimination oup.com. This highlights how stereochemistry can significantly impact reaction rates.

Identification of Reaction Intermediates

Identifying reaction intermediates is key to confirming proposed mechanisms. Reactive intermediates are typically short-lived, high-energy species that are formed and consumed during a reaction unacademy.combyjus.com. Their presence can often be inferred through techniques like chemical trapping or spectroscopic methods unacademy.combyjus.com. For oxime formation, a tetrahedral intermediate is formed after the initial nucleophilic attack of hydroxylamine on the carbonyl carbon, before the elimination of water youtube.com. The precise nature and stability of intermediates in this compound transformations would depend on the specific reaction conditions and reagents employed. For example, some deoximation reactions have been suggested to involve cationic intermediates researchgate.net.

Computational Approaches to Reaction Mechanism Elucidation

Computational methods provide powerful tools for simulating and analyzing reaction mechanisms, offering insights that may be difficult to obtain experimentally. These methods often involve mapping the potential energy surface (PES) of a reaction rsc.orgsmu.eduhuntresearchgroup.org.ukuni-muenchen.dearxiv.org.

Transition State Analysis

Transition states (TSs) represent the highest energy point along a reaction coordinate, a critical configuration that reactants must overcome to form products github.iostudysmarter.co.uknih.govwikipedia.org. Computational analysis often involves locating these transition states by identifying saddle points on the PES github.io. A true transition state is characterized by having exactly one imaginary frequency, corresponding to the reaction coordinate github.io. Analyzing the geometry and energy of these transition states, along with the intrinsic reaction coordinate (IRC) that connects them to reactants and products, provides detailed mechanistic information smu.edugithub.io. For reactions involving this compound, computational studies could elucidate the energetic barriers and geometric changes occurring during bond formation or cleavage events. For instance, studies on oxime oxidation by CYP450 involve the formation of an iron-oxo complex, with transition structures indicating rate enhancements nih.govnih.govnih.gov.

Potential Energy Surface Mapping

Potential energy surface (PES) mapping involves calculating the energy of a molecular system as a function of its atomic coordinates smu.eduhuntresearchgroup.org.ukuni-muenchen.dearxiv.org. By systematically exploring the PES, researchers can identify minima (stable species like reactants and products), maxima (unstable species), and saddle points (transition states) huntresearchgroup.org.uk. Methods like Global Reaction Route Mapping (GRRM), which utilizes techniques such as anharmonic downward distortion following (ADDF) and artificial force induced reaction (AFIR), allow for the systematic search of all relevant reaction pathways rsc.org. These computational strategies are vital for understanding complex reaction networks and elucidating the step-by-step progression of chemical transformations, including those involving this compound. Mapping the PES can reveal alternative reaction pathways and provide a comprehensive understanding of the energy landscape governing the reaction smu.eduarxiv.orgaps.orgarxiv.org.


Advanced Spectroscopic and Spectrometric Characterization of Piperonaldoxime

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. This capability is fundamental for confirming the identity and purity of synthesized compounds and for identifying unknown substances researchgate.netbitesizebio.com. The accuracy of HRMS measurements is typically in the millidalton (mDa) range, allowing for the unique assignment of a molecular formula wishartlab.com.

For Piperonaldoxime (B1588647) (C8H7NO3), HRMS provides a precise measurement of its molecular mass, which is essential for its definitive identification.

Table 4.3.1.1: High-Resolution Mass Spectrometry Data for this compound

Compound NameMolecular FormulaMonoisotopic Mass (Da)
This compoundC8H7NO3165.042593

Note: The monoisotopic mass was determined using computational methods as reported in chemical databases nih.govresearchgate.net.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MSn, involves the fragmentation of selected precursor ions and the analysis of the resulting product ions. This technique is invaluable for elucidating the structure of a molecule by revealing characteristic fragmentation patterns d-nb.infonih.gov. By inducing fragmentation through methods like Collision-Induced Dissociation (CID), specific bonds within the molecule are broken, yielding fragment ions that provide clues about the molecule's architecture. Analyzing the m/z values of these fragments, often in conjunction with high-resolution measurements to determine their elemental composition, allows for the reconstruction of potential fragmentation pathways researchgate.net.

While specific experimental MS/MS fragmentation pathways for this compound were not detailed in the searched literature, typical fragmentation of oximes and related aromatic compounds often involves the cleavage of the C=N bond, loss of water (H2O) from the hydroxylamine (B1172632) moiety, and fragmentation of the aromatic ring or its substituents. These fragmentation patterns are critical for confirming the presence of the methylenedioxy group and the oxime functionality.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to measure the absorption of UV and visible light by a sample. This absorption arises from electronic transitions within the molecule, primarily π→π* and n→π* transitions, which occur when electrons are promoted to higher energy molecular orbitals faccts.demicroscopyu.com. The wavelength at which maximum absorption occurs (λmax) and the molar absorptivity (ε) are characteristic properties of a compound and are influenced by the extent of conjugation, the presence of chromophores, and the molecular environment omlc.orgwashington.edu. UV-Vis spectroscopy is widely used to determine the concentration of substances in solution and to study electronic structures microscopyu.comresearchgate.net.

Specific UV-Vis absorption maxima (λmax) for this compound were not found in the readily available literature.

Table 4.4.1.1: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

Compound NameSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compoundN/ANot AvailableNot Available

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a sample after it has absorbed photons. When a molecule absorbs light, its electrons are excited to a higher energy state. Upon returning to the ground state, often via a process called fluorescence, the molecule emits photons at a longer wavelength (lower energy) than the absorbed light bitesizebio.com. Key photophysical parameters include the emission maximum (λem), which is the wavelength of maximum fluorescence intensity, and the fluorescence quantum yield (ΦF). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. These properties are influenced by molecular structure, conjugation, and solvent polarity.

Specific fluorescence emission maxima (λem) and quantum yield (ΦF) values for this compound were not found in the searched literature.

Crystallographic and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction of Piperonaldoxime (B1588647)

The molecular and crystal structure of this compound, systematically named (E)-benzo[d] nih.govfrontiersin.orgdioxole-5-carbaldehyde oxime, has been determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that the asymmetric unit of the crystal lattice contains two independent molecules of this compound, which exhibit slight conformational differences. nih.gov

The single-crystal X-ray diffraction data provides precise bond lengths, bond angles, and torsion angles, which collectively define the conformation of the this compound molecule. The core structure consists of a benzodioxole ring system linked to an oxime functional group. In the solid state, the two independent molecules in the asymmetric unit show minor variations in their conformations. nih.gov Specifically, the dihedral angle between the benzene (B151609) and dioxolane rings is 0.20 (7)° in one molecule and 0.31 (7)° in the other, indicating a nearly planar benzodioxole moiety in both. nih.gov

The crystal packing is characterized by the efficient arrangement of these molecules in the crystal lattice. The two independent molecules first form dimers, which then stack along a specific crystallographic direction. nih.gov

Table 1: Crystallographic Data and Structure Refinement for this compound

Parameter Value
Empirical formula C₈H₇NO₃
Formula weight 165.15
Temperature 150(2) K
Wavelength 1.54178 Å
Crystal system Monoclinic
Space group P2₁/c
a (Å) 12.0353 (3)
b (Å) 5.3939 (1)
c (Å) 23.2359 (5)
β (°) 99.199 (2)
Volume (ų) 1488.13 (6)
Z 8
Density (calculated) (Mg m⁻³) 1.472
Absorption coefficient (mm⁻¹) 0.941

Data sourced from IUCr Journals. nih.gov

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. Prominently, the two independent molecules are linked into dimers through pairwise O—H···N hydrogen bonds. nih.gov These dimers are further organized into stacks by two distinct sets of aromatic π-π stacking interactions. nih.gov The stacks are then interconnected by C—H···O hydrogen bonds, creating a three-dimensional supramolecular architecture. nih.gov A Hirshfeld surface analysis has quantified the contributions of various intermolecular contacts to the crystal packing, with H···O/O···H (36.7%), H···H (32.2%), and C···H/H···C (12.7%) being the most significant. nih.gov

Table 2: Hydrogen-bond geometry (Å, °) for this compound

D—H···A D—H H···A D···A D—H···A
O1—H1A···N2ⁱ 0.87 1.95 2.812 (2) 172
O4—H4A···N1 0.87 1.96 2.821 (2) 171
C7—H7B···O4 0.99 2.58 3.498 (3) 155
C8—H8···O6ⁱⁱ 0.95 2.59 3.484 (3) 157
C15—H15A···O1 0.99 2.58 3.488 (3) 153

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) x, y+1, z. Data sourced from IUCr Journals. nih.gov

Powder X-ray Diffraction for Polymorphism and Amorphous Forms

Powder X-ray Diffraction (PXRD) is a powerful technique for investigating the polymorphic and amorphous forms of a crystalline solid. rigaku.comnih.gov Polymorphism refers to the ability of a compound to exist in more than one crystal structure, which can lead to different physicochemical properties. rigaku.com Amorphous forms, on the other hand, lack the long-range atomic order characteristic of crystalline materials.

A search of the current scientific literature did not yield specific studies on the polymorphism or amorphous forms of this compound investigated by PXRD. However, this technique would be the primary method for such an investigation. A typical PXRD analysis would involve exposing a powdered sample of this compound to X-rays and recording the diffraction pattern. Different polymorphs would produce distinct diffraction patterns, characterized by unique peak positions and intensities. chemistryworld.com The presence of a broad halo instead of sharp peaks would indicate an amorphous form.

Electron Diffraction for Microcrystalline Analysis

Electron diffraction is a valuable technique for the structural analysis of micro- or nanocrystalline materials that are too small for conventional single-crystal X-ray diffraction. researchgate.net This method, particularly Microcrystal Electron Diffraction (MicroED), utilizes a high-energy electron beam to obtain diffraction data from sub-micron sized crystals. nih.gov

No specific studies employing electron diffraction for the microcrystalline analysis of this compound were found in the reviewed literature. Should this compound be produced in a microcrystalline form, electron diffraction could be employed to determine its crystal structure. The resulting structural information would be comparable to that obtained from single-crystal X-ray diffraction, providing details on molecular conformation and packing.

Variable-Temperature Crystallography for Dynamic Structural Analysis

Variable-temperature crystallography involves collecting diffraction data at different temperatures to study dynamic processes and phase transitions in the solid state. This technique can provide insights into changes in molecular conformation, intermolecular interactions, and crystal packing as a function of temperature.

There are no specific variable-temperature crystallographic studies reported for this compound in the current literature. Such a study could reveal important information about the thermal stability of the crystal lattice, potential phase transitions, and the dynamic behavior of the molecule, such as thermal expansion and changes in the strength and geometry of hydrogen bonds.

Theoretical and Computational Chemistry Studies of Piperonaldoxime

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the electronic distribution, bonding, and inherent stability of molecules. These methods are based on solving the Schrödinger equation, either exactly or approximately, to describe the behavior of electrons within a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-electron systems. It relies on the principle that the ground-state energy of a system is a unique functional of its electron density. DFT is particularly effective for geometry optimization, where it predicts the most stable three-dimensional arrangement of atoms in a molecule, and for determining various energetic parameters, such as bond energies and reaction enthalpies.

Studies on aldoximes, a class to which Piperonaldoxime (B1588647) belongs, have utilized DFT to investigate their structural and electronic properties researchgate.net. While specific DFT geometry optimizations and energetic calculations for this compound are not detailed in the provided literature snippets, this methodology is standard for determining the equilibrium molecular structure and relative stability of different conformers or tautomers. Such calculations would involve selecting an appropriate functional (e.g., B3LYP, PBE) and basis set to accurately model the electronic interactions within this compound researchgate.netnih.gov. The output would include optimized bond lengths, bond angles, and total electronic energy, providing a foundation for understanding its reactivity and spectral properties.

Ab initio methods, meaning "from the beginning" or "from first principles," employ fundamental physical constants and mathematical equations without empirical parameters derived from experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and coupled-cluster (CC) methods, can provide highly accurate predictions of molecular properties. However, they are computationally more demanding than DFT, especially for larger molecules.

While direct ab initio calculations specifically on this compound are not extensively detailed in the provided search results, these methods are employed to achieve high accuracy in predicting electronic structure, energetics, and spectroscopic properties stackexchange.compurdue.edunih.govresearchgate.net. For a molecule like this compound, ab initio calculations could offer a more rigorous validation of DFT results or be used when extreme accuracy is required for specific properties, such as transition state energies in reaction mechanisms. The term "ab initio" is often used in contrast to semi-empirical or empirical methods, and DFT itself is considered an ab initio method in many contexts due to its basis in quantum mechanics stackexchange.com.

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structure and purity.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts typically involves quantum chemical calculations, often using methods like the Gauge-Including Atomic Orbital (GIAO) approach coupled with DFT ajol.infotau.ac.ilresearchgate.netcore.ac.ukuprm.edu. These calculations determine the electronic environment around atomic nuclei, which directly influences their resonance frequencies in an NMR spectrometer. For this compound, predicting ¹H and ¹³C NMR spectra would involve calculating the shielding tensors for each nucleus, providing characteristic chemical shifts that can aid in its identification and structural elucidation.

Vibrational Frequencies: Vibrational spectroscopy (Infrared and Raman) provides information about the molecular vibrations, which are characteristic of specific functional groups and molecular structures. DFT calculations are commonly used to predict these vibrational frequencies by calculating the second derivatives of the energy with respect to atomic positions (Hessian matrix) following geometry optimization nih.govajol.infotau.ac.ilcore.ac.uk. The predicted frequencies are often scaled by a factor to align with experimental values, allowing for the assignment of specific vibrational modes, such as C=N stretching, O-H stretching, and aromatic ring vibrations, within this compound. Studies on similar aldoximes suggest that DFT methods can accurately reproduce experimental vibrational spectra researchgate.netajol.info.

Table 1: Computed Properties of this compound

PropertyValueMethod/Source
Molecular FormulaC8H7NO3PubChem nih.gov
Molecular Weight165.15 g/mol PubChem nih.gov
Computed XLogP31.3PubChem nih.gov
Topological Polar Surface Area (TPSA)51.1 ŲPubChem nih.gov
Computed LogP1.3 (XLogP3)PubChem nih.gov
Rotatable Bonds2PubChem nih.gov
Heavy Atoms12PubChem nih.gov
Complexity83.1PubChem nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By integrating Newton's equations of motion, MD simulations can reveal the dynamic processes of molecules, including their conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules researchgate.netbonvinlab.orgnih.gov.

For this compound, MD simulations could be employed to explore its conformational landscape, identifying stable and transient shapes the molecule adopts. This is particularly relevant for understanding how the molecule might orient itself when interacting with other molecules or surfaces. Furthermore, MD simulations can explicitly model the effects of solvent molecules on this compound's structure and dynamics. Studies on related compounds have investigated how solvent interactions influence molecular behavior, which is crucial for understanding reaction kinetics and solubility researchgate.nettecnm.mxcapes.gov.br. Simulating this compound in different solvent environments could provide insights into how solvation affects its stability and reactivity.

Docking Studies and Molecular Modeling of Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound by non-covalent forces. It is a cornerstone of structure-based drug design and molecular modeling nih.govijariie.comresearchgate.net. Docking studies aim to identify potential binding sites and estimate the binding affinity between molecules.

Docking studies typically involve algorithms that explore the possible poses of a ligand within a target's binding pocket and then score these poses based on various energy terms (e.g., van der Waals forces, electrostatic interactions, hydrogen bonding) to predict the binding affinity nsbmb.org.ngplos.orgnih.govfrontiersin.org. Software like AutoDock Vina and Discovery Studio Visualizer are commonly used for these purposes nih.govnsbmb.org.ng.

While specific docking studies involving this compound as a ligand are not detailed in the provided snippets, this methodology could be applied to investigate its potential interactions with various biological targets. By docking this compound into the active sites of enzymes or receptors, researchers could predict its binding modes, identify key interacting amino acid residues, and estimate its binding affinity. Such studies are crucial for understanding the molecular basis of any biological activity this compound might possess and for guiding the design of more potent derivatives. The computational assessment of binding affinity mechanisms would involve analyzing the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions) and quantifying the strength of these interactions, often expressed as binding energy or docking scores nsbmb.org.ngplos.orgnih.gov.

Compound List:

this compound

Piperonal (B3395001)

Aldoximes

3-nitrobenzaldehyde (B41214) oximes

4-nitrobenzaldehyde (B150856) oximes

Salicylaldehyde

2-furaldehyde

o-phenylenediamine (B120857)

p-phenylenediamine (B122844)

Pyridine N-oxide

Pyridine

α-mercaptoacetic acid

diimines

(Viannia) panamensis

(Leishmania) amazonensis

Trypanosoma cruzi

Metergoline

Withaphysacarpin

p38 MAPK

SB203580

4-[5-(4-Fluoro-Phenyl)-2-(4-Methanesulfinyl-Phenyl)-3h-Imidazol-4-Yl]-Pyridine

AP26

AP7

AP7a

AP26a

BCL-2

BAX BH3

Gabapentin (Gpn)

Mn(II)

Co(II)

Ni(II)

Cu(II)

L-Valine

L-Valinium Picrate

Methotrexate (MTX)

Human IgG1 (hIgG1)

Clevudine

Telbivudine

Indigo

Cytochrome P450 reductase (CYPOR)

Cytochrome P450 2D6 (2D6)

p53 N-terminal peptide

α-RDX

β-RDX

γ-RDX

δ-RDX

3-hydroxybutyrate (B1226725)

4-Vinylpyridine (4VP)

MAA

TFMAA

ITA

NHMAm

Fe(II)

Calcite

Applications of Piperonaldoxime in Advanced Organic Synthesis

Piperonaldoxime (B1588647) as a Building Block for Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. ossila.commsesupplies.com this compound serves as a valuable precursor for the synthesis of various heterocyclic systems, most notably isoxazoles and pyrazoles.

The synthesis of isoxazoles often proceeds through a 1,3-dipolar cycloaddition reaction. wikipedia.orgijrpc.comchesci.com In this process, an aldoxime like this compound can be converted in situ into a nitrile oxide. This highly reactive intermediate, the 1,3-dipole, then reacts with a dipolarophile, such as an alkene or alkyne, to form a five-membered isoxazoline (B3343090) or isoxazole (B147169) ring, respectively. wikipedia.orgnih.govyoutube.com The reaction is a concerted pericyclic process, allowing for the stereoselective and regioselective construction of the heterocyclic ring. wikipedia.org The piperonyl group remains intact throughout this transformation, affording 3-(3,4-methylenedioxyphenyl)isoxazole derivatives. These isoxazole scaffolds are found in numerous biologically active molecules. nih.govorganic-chemistry.orgmdpi.com

Similarly, this compound can be utilized in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are another class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. chim.itnih.govmdpi.com Synthetic strategies towards pyrazoles can involve the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govyoutube.com While not a direct precursor in this specific pathway, derivatives of this compound can be elaborated into intermediates suitable for pyrazole synthesis. For instance, the oxime group can be transformed into other functionalities that can then participate in cyclization reactions to form the pyrazole ring.

HeterocycleSynthetic MethodRole of this compound
Isoxazole1,3-Dipolar CycloadditionPrecursor to nitrile oxide (1,3-dipole)
PyrazoleCyclocondensation ReactionsStarting material for elaboration into suitable intermediates

Role in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) and cascade (or domino) reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. nih.govnih.govnih.govrsc.org These processes are highly atom-economical and environmentally benign.

While specific examples detailing the use of this compound in MCRs are not extensively documented in readily available literature, its functional groups suggest its potential as a valuable component. The oxime nitrogen can act as a nucleophile, and the molecule can be a precursor to reactive intermediates like nitrile oxides, which can participate in cycloaddition cascades. nih.gov Cascade reactions often involve a series of intramolecular transformations, and the rigid structure of the piperonyl group can influence the stereochemical outcome of such processes. nih.govrsc.orgresearchgate.netnih.gov

For instance, a hypothetical cascade reaction could involve the initial formation of a nitrile oxide from this compound, which then undergoes an intramolecular 1,3-dipolar cycloaddition with a tethered dipolarophile. This would lead to the rapid construction of a fused heterocyclic system. The development of such cascade reactions involving this compound is an active area of research.

Use in the Synthesis of Complex Natural Product Analogues

Natural products and their analogues are a cornerstone of drug discovery. nih.govresearchgate.netunina.itresearchgate.net The synthesis of analogues, where the structure of a natural product is systematically modified, is a common strategy to improve its biological activity or pharmacokinetic properties. nih.govmdpi.com The piperonyl (methylenedioxyphenyl) moiety is found in a number of natural products, and this compound can serve as a starting material for the synthesis of analogues of these compounds. nih.gov

For example, the piperonyl group is a key structural feature of piperine (B192125), the main alkaloid from black pepper. Synthetic methodologies starting from piperonal (B3395001) derivatives, including this compound, can be envisioned to create a library of piperine analogues with modified side chains. nih.gov The oxime functionality of this compound offers a handle for chemical manipulation, allowing for the introduction of diverse structural motifs.

The synthesis of natural product analogues often requires the development of efficient and stereoselective synthetic routes. researchgate.net The use of this compound as a building block can contribute to the modular synthesis of these complex molecules, where different fragments can be coupled together in a convergent manner.

Natural Product ClassPotential Role of this compound
Alkaloids (e.g., Piperine analogues)Source of the piperonyl moiety and a functional handle for modification
LignansBuilding block for the synthesis of furanone-containing lignan (B3055560) analogues

Development of Novel Reagents and Catalysts Derived from this compound

The development of new reagents and catalysts is crucial for advancing the field of organic synthesis. nih.govnih.govmdpi.com The oxime group in this compound can act as a ligand for various metal centers, making it a candidate for the development of novel metal complexes with catalytic activity. mdpi.comacademie-sciences.frresearchgate.net

Coordination compounds containing oxime ligands have been shown to be effective catalysts in a range of organic transformations, including cross-coupling reactions and oxidations. nih.govacademie-sciences.fr The electronic properties of the piperonyl group in this compound can influence the reactivity and selectivity of the corresponding metal catalyst. The development of chiral catalysts derived from this compound or its derivatives could also enable enantioselective transformations. researchgate.net

Furthermore, this compound-derived compounds could find applications as organocatalysts. The oxime functionality can participate in hydrogen bonding and other non-covalent interactions, which are key to the mechanism of many organocatalytic reactions. Research in this area is ongoing, with the aim of developing new and efficient catalytic systems based on this readily available starting material.

Catalyst TypePotential Role of this compound
Metal ComplexesAs a ligand for catalytically active metal centers
OrganocatalystsAs a scaffold for catalysts that operate through non-covalent interactions

Mechanistic Biological Interactions of Piperonaldoxime and Its Analogues

Investigation of Molecular Target Binding and Specificity

One key area of investigation has been the nervous system. Piperine (B192125) has been shown to act as a positive allosteric modulator of GABA-A receptors. nih.gov The modulation is dependent on the subunit composition of the receptor, with the highest efficacy observed for receptors containing α3 subunits. nih.gov The effect of piperine did not require the presence of a γ2S-subunit, suggesting a binding site involving only the α and β subunits. nih.gov In another study, quinoline-piperonal hybrids were found to bind to and inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the regulation of neurotransmission. nih.gov

In the context of cancer research, a piperonal-substituted chalcone (B49325) was suggested through in silico analysis to target tubulin. ajpps.org The binding of this analogue to the active site of tubulin is thought to inhibit its function, a mechanism employed by some anticancer agents. ajpps.org

Furthermore, derivatives of the 1,3-benzodioxole (B145889) structure, which forms the core of Piperonaldoxime (B1588647), have been identified as agonists for the plant auxin receptor TIR1 (Transport Inhibitor Response 1). Molecular docking studies revealed that these compounds fit well within the active pocket of the receptor, indicating a strong binding affinity. frontiersin.org In microbiology, piperine analogues have been studied as inhibitors of the NorA efflux pump in Staphylococcus aureus, a protein that confers antibiotic resistance. nih.gov

Elucidation of Enzyme Inhibition Mechanisms at the Molecular Level

The mechanisms of enzyme inhibition have been elucidated for several analogues of this compound. Notably, quinoline-piperonal hybrids have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

One specific hybrid, a quinolinic guanylhydrazone derived from piperonal (B3395001), demonstrated non-selective inhibition of both enzymes. nih.gov Kinetic studies revealed its potency, with specific inhibitory concentrations.

CompoundTarget EnzymeIC50 (µM)
Quinoline-Piperonal Hybrid (8)EeAChE8.50 ± 0.39
Quinoline-Piperonal Hybrid (8)EqBChE15.16 ± 0.75

EeAChE: Electrophorus electricus Acetylcholinesterase; EqBChE: Equine serum Butyrylcholinesterase. Data sourced from nih.gov.

A kinetic study using NMR confirmed the inhibitory effect of this compound on AChE, showing a 73.90 ± 6.26% inhibition rate compared to the reference drug tacrine. nih.gov The presence of the electrophilic guanylhydrazone moiety is believed to foster interactions with the enzyme's active site, contributing to its inhibitory efficacy. nih.gov

Receptor-Ligand Interaction Dynamics and Allostery

The interactions of this compound analogues are not limited to direct competition at active sites; some exhibit more complex allosteric modulation. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. frontiersin.org

Piperine has been demonstrated to be a positive allosteric modulator (PAM) of GABA-A receptors. nih.gov It enhances the effect of the endogenous ligand GABA without directly activating the receptor itself. This modulation is dependent on the receptor's subunit makeup, with piperine showing different efficacies on various receptor subtypes. For example, it was more efficacious on receptors containing β2 or β3 subunits compared to β1 subunits, and on those with α3 subunits compared to α5 subunits. nih.gov

In another example, isoxazole (B147169) derivatives of piperonal were assessed as potential PAMs of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). sciforum.netmdpi.com While these specific piperonal derivatives were found to be the least active compounds in the series, their investigation highlights the potential for the piperonal scaffold to be used in the design of allosteric modulators. sciforum.netmdpi.com The use of PAMs is a promising therapeutic strategy as it allows for the fine-tuning of endogenous receptor activity, potentially offering higher selectivity and fewer side effects compared to direct agonists. mdpi.com

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds. Several SAR studies have been conducted on analogues of this compound.

A Quantitative Structure-Activity Relationship (QSAR) analysis of piperine analogues as inhibitors of the NorA efflux pump in Staphylococcus aureus identified key molecular descriptors that correlate with inhibitory activity. The study found that an increase in the exposed partial negative surface area of the compound enhances its inhibitory activity. nih.govresearchgate.net Conversely, the area of the molecular shadow in the XZ plane was found to be inversely proportional to the inhibitory effect. nih.govresearchgate.net

For quinoline-piperonal hybrids targeting cholinesterases, the presence of a guanylhydrazone moiety was shown to be important for interacting with the catalytic anionic site of AChE, thereby improving inhibitory activity. nih.gov

In the development of pesticidal agents, SAR studies on oxime ester derivatives of piperine revealed that the 3,4-dioxymethylene group of the piperine structure was critical for its acaricidal (mite-killing) activity. nih.gov Furthermore, introducing an aliphatic chain of a certain length at a specific position was beneficial for both aphicidal and acaricidal activities. nih.gov

Studies on synthetic amide analogues of piperine for regulating endoplasmic reticulum (ER) stress also provided SAR insights. Pre-treatment with piperine and its cyclohexylamino analogue, in particular, was effective in reducing the upregulation of ER stress markers, indicating that modifications to the amide portion of the molecule can differentially regulate this cellular pathway. nih.gov

Compound ClassBiological ActivityKey Structural Features for Activity
Piperine AnaloguesNorA Efflux Pump InhibitionHigh partial negative surface area; Small molecular shadow in XZ plane. nih.govresearchgate.net
Quinoline-Piperonal HybridsCholinesterase InhibitionPresence of an electrophilic guanylhydrazone moiety. nih.gov
Piperine Oxime EstersAcaricidal ActivityIntact 3,4-dioxymethylene group. nih.gov
Piperine Amide AnaloguesER Stress RegulationModifications to the amide group, such as a cyclohexylamino moiety. nih.gov

Environmental Chemistry and Degradation Pathways of Piperonaldoxime

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily driven by physical and chemical factors in the environment. For Piperonaldoxime (B1588647), the key abiotic degradation mechanisms are expected to be photolysis, hydrolysis, and oxidation.

Photolytic Degradation Pathways

Upon absorption of UV light, this compound may undergo isomerization around the C=N double bond. More significantly, the cleavage of the nitrogen-oxygen bond can generate an iminyl radical. nih.gov This reactive intermediate can then participate in a variety of subsequent reactions, including hydrogen abstraction or cyclization, leading to the formation of different degradation products. For instance, photosensitized reactions of benzaldehyde oximes have been shown to yield both the corresponding aldehyde (benzaldehyde) and nitrile (benzonitrile), with the product ratio influenced by substituents on the aromatic ring. nih.gov In the case of this compound, photolysis could potentially lead to the formation of piperonal (B3395001) and the corresponding nitrile.

Hydrolysis and Oxidation Processes

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Oximes, in general, are relatively stable to hydrolysis under neutral pH conditions. wikipedia.orgbeilstein-journals.org The hydrolysis of oximes to their corresponding aldehyde or ketone and hydroxylamine (B1172632) is typically catalyzed by acid. wikipedia.org Therefore, in acidic environmental compartments, this compound could slowly hydrolyze to form piperonal. The rate of this hydrolysis would be dependent on the pH of the surrounding medium.

Oxidation: Oxidative processes in the environment are driven by reactive oxygen species such as hydroxyl radicals (•OH) and ozone (O3). Aromatic aldehydes, the parent compounds of aromatic aldoximes, are known to be susceptible to oxidation. nih.gov The oxidation of aldoximes can lead to the regeneration of the parent carbonyl compound or the formation of other products. asianpubs.org For example, the oxidation of aromatic aldoximes by various oxidizing agents has been shown to yield the corresponding aldehydes. asianpubs.org In the atmosphere, this compound vapor may react with photochemically produced hydroxyl radicals, leading to its degradation. The specific oxidation products of this compound in an environmental context have not been documented, but it is plausible that piperonal would be a primary product.

Biotic Transformation and Biodegradation Studies

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of organic pollutants from the environment. While direct studies on the biodegradation of this compound are limited, the microbial metabolism of its parent compound, piperonal, and the subsequent degradation of its metabolic products have been investigated.

Microbial Degradation Pathways

A plausible microbial degradation pathway for this compound can be inferred from the metabolism of piperonal and piperonylic acid. The initial step would likely involve the hydrolysis of the oxime group to yield piperonal. Subsequently, piperonal can be oxidized by microbial enzymes to piperonylic acid. nih.gov

The microbial degradation of piperonylic acid has been studied in Pseudomonas species. nih.govresearchgate.net These studies indicate that the degradation proceeds via the cleavage of the methylenedioxy ring, a characteristic feature of compounds like piperonylic acid. This cleavage results in the formation of protocatechuic acid. nih.govresearchgate.net

Protocatechuic acid is a key intermediate in the microbial degradation of many aromatic compounds and can be further metabolized through several ring-fission pathways, ultimately leading to intermediates of central metabolism, such as pyruvate and acetyl-CoA. nih.gov The primary pathways for protocatechuic acid degradation are initiated by dioxygenase enzymes that cleave the aromatic ring:

Protocatechuate 3,4-dioxygenase: This enzyme catalyzes the ortho-cleavage of protocatechuic acid to produce 3-carboxy-cis,cis-muconate. This is a common pathway found in many bacteria. wikipedia.orgwikipedia.org

Protocatechuate 4,5-dioxygenase: This enzyme facilitates the meta-cleavage of protocatechuate to yield 4-carboxy-2-hydroxymuconate-6-semialdehyde. nih.govresearchgate.netnih.govmdpi.com

Protocatechuate 2,3-dioxygenase: This pathway involves the cleavage of the aromatic ring between carbons 2 and 3, leading to the formation of 5-carboxy-2-hydroxymuconate-6-semialdehyde. nih.govnih.gov

The specific pathway utilized depends on the microbial species and the enzymatic machinery it possesses.

Identification of Biotransformation Products

Based on the proposed microbial degradation pathway, a series of biotransformation products of this compound can be anticipated. The initial transformation would yield piperonal. Subsequent oxidation would lead to piperonylic acid. The cleavage of the methylenedioxy ring of piperonylic acid would produce protocatechuic acid. The further degradation of protocatechuic acid through various ring-fission pathways would result in a number of aliphatic intermediates.

Proposed Precursor Potential Biotransformation Product Enzymatic Step
This compoundPiperonalOxime hydrolase (postulated)
PiperonalPiperonylic acidAldehyde dehydrogenase
Piperonylic acidProtocatechuic acidMethylenedioxy ring cleavage enzymes
Protocatechuic acid3-Carboxy-cis,cis-muconateProtocatechuate 3,4-dioxygenase
Protocatechuic acid4-Carboxy-2-hydroxymuconate-6-semialdehydeProtocatechuate 4,5-dioxygenase
Protocatechuic acid5-Carboxy-2-hydroxymuconate-6-semialdehydeProtocatechuate 2,3-dioxygenase

Environmental Fate Modeling and Pathway Analysis

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. nih.gov These models integrate information on a chemical's physical-chemical properties, degradation rates, and the characteristics of the environmental system to estimate its concentration in different environmental compartments such as air, water, soil, and sediment.

For a compound like this compound, developing a robust environmental fate model is challenging due to the limited availability of experimental data on its specific properties and degradation kinetics. Key parameters required for such models include:

Partitioning coefficients: Such as the octanol-water partition coefficient (Kow), which indicates the tendency of a chemical to partition between organic matter and water.

Degradation rate constants: Including rates of photolysis, hydrolysis, and biodegradation in various environmental media.

Volatility: Represented by vapor pressure and Henry's Law constant, which govern the distribution between air and water.

Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate some of these parameters in the absence of experimental data. nih.gov QSARs for related classes of compounds, such as aromatic aldehydes, could provide initial estimates for the environmental fate of this compound. acs.org However, the accuracy of such predictions would need to be validated with experimental data.

Pathway analysis, based on the known degradation of structurally similar compounds, suggests that this compound is unlikely to persist in the environment. The proposed biotic degradation pathway, leading to central metabolic intermediates, indicates that the compound can be completely mineralized by microorganisms. The abiotic processes, particularly photolysis, may also contribute to its removal from the environment.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Automation in Piperonaldoxime (B1588647) Research

The advancement of Artificial Intelligence (AI) and automation offers transformative potential for accelerating research into this compound. AI algorithms can be employed to predict novel derivatives with enhanced properties, optimize synthesis pathways, and analyze complex spectroscopic data. Machine learning models, trained on existing chemical databases and experimental results, can identify structure-activity relationships that might be missed by traditional methods. Automation through robotic platforms can enable high-throughput screening of synthesized this compound analogues, expediting the discovery of new applications. Furthermore, AI can assist in the design of novel supramolecular assemblies and materials by predicting optimal molecular arrangements and interactions.

Development of Novel Analytical Probes and Sensors

The inherent reactivity and functional groups within this compound make it a promising candidate for the development of novel analytical probes and sensors. Research can focus on designing this compound derivatives that exhibit specific optical or electrochemical responses upon interaction with target analytes. For instance, modifications to the benzodioxole ring or the oxime moiety could yield compounds sensitive to specific metal ions, biomolecules, or environmental pollutants. Drawing inspiration from existing oxime-based probes for nerve agents rsc.org or pesticides nih.govmdpi.comrsc.org, future research could explore this compound’s potential in detecting various chemical species through fluorescence, colorimetry, or electrochemical signaling. Creating functionalized this compound-based sensors for real-time monitoring in complex matrices, such as biological fluids or environmental samples, represents a significant avenue for development.

Exploration of Supramolecular Assemblies Involving this compound

The oxime functional group is known for its capacity to engage in various non-covalent interactions, particularly hydrogen bonding, which facilitates the formation of supramolecular assemblies rsc.org. This compound, with its specific structural features, can be explored as a building block for creating ordered molecular architectures. Research could investigate its self-assembly behavior and its ability to form co-crystals or coordination complexes with metal ions. Understanding the precise hydrogen bonding patterns and π-π stacking interactions of this compound could lead to the design of novel materials with tailored properties, such as porous frameworks for gas adsorption or host-guest systems for molecular recognition. The dynamic covalent nature of oxime condensation also offers possibilities for creating switchable and responsive supramolecular structures researchgate.net.

Advanced Materials Science Applications Based on this compound Scaffolds

The this compound scaffold can serve as a versatile platform for developing advanced materials. By functionalizing the benzodioxole ring or modifying the oxime group, researchers can engineer polymers, organic frameworks, or composite materials with unique electronic, optical, or mechanical properties. For example, incorporating this compound derivatives into polymer backbones could yield materials with enhanced thermal stability or specific conductivity. Its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), could be explored by designing derivatives with appropriate electronic band gaps and charge transport characteristics. Furthermore, the ability of oximes to coordinate with metal ions suggests applications in catalysis or as components in metal-organic frameworks (MOFs) psu.eduresearchgate.net.

Cross-Disciplinary Research Synergies

The exploration of this compound can benefit greatly from cross-disciplinary collaborations. Integrating insights from computational chemistry, synthetic organic chemistry, materials science, and analytical chemistry will be crucial. For instance, computational modeling can guide the design of new this compound derivatives with predicted properties, which can then be synthesized and experimentally validated. Collaboration with biologists and pharmacologists could uncover new therapeutic applications for this compound derivatives, building upon the known bioactivity of other oxime compounds nih.govresearchgate.net. Furthermore, exploring its potential in areas like agrochemicals or environmental remediation, by leveraging its reactivity and structural features, would necessitate interdisciplinary approaches.

Q & A

Q. What are the optimal synthetic routes for Piperonaldoxime, and how can reaction conditions (e.g., temperature, catalysts) be systematically evaluated?

Methodological Answer:

  • Use factorial experimental designs to test variables such as solvent polarity, reaction time, and catalyst concentration. For example, employ a 2^3 factorial design to evaluate interactions between temperature (25°C vs. 60°C), catalyst type (e.g., pyridine vs. DMAP), and molar ratios .
  • Validate synthesis efficiency via HPLC or GC-MS to quantify yield and purity .
  • Reference kinetic studies to identify rate-limiting steps and optimize reaction parameters .

Advanced Research Question

Q. How can researchers resolve contradictions in spectroscopic data interpretations of this compound’s structural isomers?

Methodological Answer:

  • Perform comparative 2D NMR (e.g., COSY, NOESY) to distinguish between isomers with similar FTIR or 1H-NMR profiles .
  • Apply density functional theory (DFT) simulations to predict vibrational spectra and compare them with experimental data .
  • Use meta-analysis frameworks to reconcile conflicting literature findings, prioritizing studies with robust validation protocols (e.g., cross-lab reproducibility) .

Basic Research Question

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies using HPLC-PDA to monitor degradation products under stress conditions (e.g., 40°C/75% RH) .
  • Pair differential scanning calorimetry (DSC) with X-ray diffraction (XRD) to detect polymorphic transitions affecting stability .
  • Validate methods via ICH Q2(R1) guidelines for precision, accuracy, and detection limits .

Advanced Research Question

Q. What computational methods are suitable for modeling this compound’s reaction mechanisms and interactions with biological targets?

Methodological Answer:

  • Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to predict binding affinities with enzymes like acetylcholinesterase .
  • Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) to confirm mechanistic hypotheses .

Basic Research Question

Q. How should researchers design controlled experiments to assess this compound’s stability in biological matrices (e.g., plasma, liver microsomes)?

Methodological Answer:

  • Use spiked matrix samples with internal standards (e.g., deuterated analogs) to control for matrix effects .
  • Apply Michaelis-Menten kinetics to quantify metabolic stability in microsomal incubations .
  • Include positive/negative controls (e.g., ascorbic acid for oxidation studies) to validate assay robustness .

Advanced Research Question

Q. What strategies can address bioavailability challenges in this compound’s pharmacological studies?

Methodological Answer:

  • Develop lipid-based nanoformulations (e.g., liposomes) to enhance solubility and intestinal absorption .
  • Use in situ perfusion models (e.g., rat intestinal loop) to evaluate permeability and first-pass metabolism .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability from preclinical data .

Basic Research Question

Q. How can researchers conduct a systematic literature review on this compound’s biological activity while minimizing selection bias?

Methodological Answer:

  • Define inclusion/exclusion criteria using PICOT frameworks: Population (cell lines vs. animal models), Intervention (dose ranges), Comparison (placebo/controls), Outcome (IC50, LD50), Time (acute vs. chronic exposure) .
  • Use PRISMA guidelines to document database searches (Scopus, PubMed) and screen studies for methodological rigor .
  • Apply meta-regression to assess heterogeneity in reported bioactivity values .

Advanced Research Question

Q. How can novel detection methods for this compound in complex matrices (e.g., environmental samples) be validated?

Methodological Answer:

  • Perform spike-and-recovery experiments in representative matrices (soil, water) to calculate extraction efficiency and limit of quantification (LOQ) .
  • Compare results across LC-MS/MS and ELISA platforms to evaluate cross-method consistency .
  • Use Bland-Altman plots to analyze agreement between new and established detection techniques .

Basic Research Question

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s efficacy studies?

Methodological Answer:

  • Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism) .
  • Apply ANOVA with post-hoc Tukey tests to compare multiple dose groups .
  • Report confidence intervals and effect sizes to avoid overinterpretation of small sample sizes .

Advanced Research Question

Q. How should longitudinal studies evaluating this compound’s chronic exposure effects be designed to ensure data reliability?

Methodological Answer:

  • Use randomized block designs to control for inter-individual variability in animal models .
  • Incorporate interim analyses to adjust dosing regimens based on early toxicity signals .
  • Apply mixed-effects models to account for missing data and time-dependent covariates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.